molecular formula C10H12I2 B14278466 Benzene, 1,4-bis(2-iodoethyl)- CAS No. 130800-03-2

Benzene, 1,4-bis(2-iodoethyl)-

Cat. No.: B14278466
CAS No.: 130800-03-2
M. Wt: 386.01 g/mol
InChI Key: VIHJZHSVRYXGBW-UHFFFAOYSA-N
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Description

1,4-Bis(2-iodoethyl)benzene is a halogenated aromatic compound featuring two 2-iodoethyl substituents at the para positions of a benzene ring. Key characteristics of 1,4-bis(2-iodoethyl)benzene include:

  • Molecular formula: C₁₀H₁₂I₂.
  • Molecular weight: ~434.0 g/mol (calculated).
  • Substituent effects: The electron-withdrawing nature of iodine and the steric bulk of the iodoethyl groups influence reactivity, solubility, and thermal stability.

Properties

CAS No.

130800-03-2

Molecular Formula

C10H12I2

Molecular Weight

386.01 g/mol

IUPAC Name

1,4-bis(2-iodoethyl)benzene

InChI

InChI=1S/C10H12I2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2

InChI Key

VIHJZHSVRYXGBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCI)CCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, 1,4-bis(2-iodoethyl)- can be synthesized through the iodination of 1,4-diethylbenzene. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or nitric acid, under controlled conditions to ensure selective iodination at the ethyl groups .

Industrial Production Methods: Industrial production of Benzene, 1,4-bis(2-iodoethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, ammonia, or other nucleophiles in polar solvents.

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products:

    Substitution: Formation of benzene derivatives with different functional groups replacing iodine.

    Oxidation: Formation of benzene-1,4-dicarboxylic acid or benzene-1,4-dialdehyde.

    Reduction: Formation of 1,4-diethylbenzene.

Scientific Research Applications

Chemistry: Benzene, 1,4-bis(2-iodoethyl)- is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of complex molecules through cross-coupling reactions and other synthetic transformations .

Biology and Medicine: In biological research, Benzene, 1,4-bis(2-iodoethyl)- is used to study the effects of halogenated compounds on biological systems. It is also explored for its potential use in radiolabeling and imaging studies due to the presence of iodine atoms .

Industry: The compound is utilized in the production of specialty chemicals, including polymers and resins. It is also used in the development of materials with specific properties, such as flame retardants and plasticizers .

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis(2-iodoethyl)- involves its ability to undergo various chemical reactions due to the presence of reactive iodine atoms. These reactions can lead to the formation of new chemical bonds and the modification of existing structures. The compound can interact with nucleophiles, electrophiles, and radicals, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes critical properties of 1,4-bis(2-iodoethyl)benzene and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Boiling Point (°C) Melting Point (°C) Reactivity Notes
1,4-Bis(2-iodoethyl)benzene C₁₀H₁₂I₂ 434.0 (calc.) Iodoethyl ~300 (est.) ~80–100 (est.) High leaving group ability
1,4-Diethenylbenzene C₁₀H₁₀ 130.18 Vinyl 344.7 (NIST) Not reported Electrophilic addition reactions
1,4-Bis(1-methylethyl)benzene C₁₂H₁₈ 162.27 Isopropyl 210–215 Not reported Steric hindrance limits reactivity
1,4-Bis(trichloromethyl)benzene C₈H₄Cl₆ 312.74 Trichloromethyl 312 106–110 Hydrolytically unstable; toxic
1,4-Bis(1,1-dimethylethyl)benzene C₁₄H₂₂ 190.32 tert-Butyl 270–275 Not reported High thermal stability

Key Observations :

  • Molecular Weight : The iodoethyl substituents significantly increase molecular weight compared to vinyl or alkyl analogs, impacting solubility and volatility.
  • Boiling/Melting Points: The polarizable iodine atoms and molecular weight suggest higher boiling points than non-halogenated analogs but lower than trichloromethyl derivatives due to weaker intermolecular forces.
  • Steric Effects : The iodoethyl groups impose moderate steric hindrance, less than tert-butyl groups but more than vinyl groups .

Chemical Reactivity

  • Nucleophilic Substitution : The iodine atoms in 1,4-bis(2-iodoethyl)benzene are potent leaving groups, making this compound reactive in SN2 reactions. This contrasts with 1,4-bis(trichloromethyl)benzene , where chlorine’s electronegativity enhances electrophilic substitution but reduces leaving group efficiency.
  • Thermal Stability : Iodo compounds are generally less thermally stable than chloro analogs. For example, 1,4-bis(trichloromethyl)benzene decomposes at 312°C , while the iodo derivative may degrade at lower temperatures.
  • Metal Coordination : Unlike oxygen- or nitrogen-containing ligands (e.g., 1,4-bis(imidazol-2-yl)benzene ), the iodoethyl groups are poor metal coordinators. However, iodine’s polarizability could enable weak interactions in supramolecular chemistry.

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